5-Oxo-2,5-dihydropyrazine-2-carboxamide is a heterocyclic organic compound belonging to the pyrazine family. This compound is characterized by its unique structure, which includes a pyrazine ring with an oxo group and a carboxamide substituent. It is primarily studied for its potential applications in medicinal chemistry, particularly as an antiviral agent.
5-Oxo-2,5-dihydropyrazine-2-carboxamide can be classified as:
The synthesis of 5-Oxo-2,5-dihydropyrazine-2-carboxamide typically involves several key steps:
The synthetic routes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions. Industrial methods may incorporate continuous flow techniques to enhance efficiency .
The molecular formula of 5-Oxo-2,5-dihydropyrazine-2-carboxamide is , with a molecular weight of approximately 139.11 g/mol. The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 g/mol |
| IUPAC Name | 5-Oxo-2H-pyrazine-2-carboxamide |
| InChI | InChI=1S/C5H5N3O2/c6-5(10)3-1-8-4(9)2-7-3/h1-3H,(H2,6,10) |
| InChI Key | QNYOHAOLADGZKC-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=O)C=NC1C(=O)N |
5-Oxo-2,5-dihydropyrazine-2-carboxamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Oxo-2,5-dihydropyrazine-2-carboxamide primarily involves its interaction with viral RNA-dependent RNA polymerase. Upon entering the biological system, it is converted into an active form that mimics purine nucleotides, effectively inhibiting viral replication by preventing the virus from multiplying .
Research has shown that the compound exhibits significant stability under standard laboratory conditions and can withstand moderate temperatures without decomposition .
5-Oxo-2,5-dihydropyrazine-2-carboxamide has several notable applications:
This compound represents a promising area of research within medicinal chemistry due to its unique structure and biological activity potential.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: